molecular formula C5H7N3O2S B13525057 5-Methanesulfonylpyrazin-2-amine

5-Methanesulfonylpyrazin-2-amine

Cat. No.: B13525057
M. Wt: 173.20 g/mol
InChI Key: GYHBJMVQCLWCKN-UHFFFAOYSA-N
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Description

5-Methanesulfonylpyrazin-2-amine is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.2 g/mol. This compound has gained significant attention in scientific research due to its potential implications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials. One common method involves the azidation of 5-methyl-2-pyrazinecarboxylic acid, followed by Curtius rearrangement and Boc desorption . This method is advantageous as it avoids the need for column chromatography for purification, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group in the pyrazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

Scientific Research Applications

5-Methanesulfonylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazin-2-amine: Similar structure but lacks the methanesulfonyl group.

    5-(Methylsulfanyl)pyrazin-2-amine: Contains a methylsulfanyl group instead of a methanesulfonyl group.

Uniqueness

5-Methanesulfonylpyrazin-2-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its similar counterparts .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

5-methylsulfonylpyrazin-2-amine

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)

InChI Key

GYHBJMVQCLWCKN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(N=C1)N

Origin of Product

United States

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